molecular formula C16H16BrNO6S B5106404 ethyl [(5E)-5-(5-bromo-2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

ethyl [(5E)-5-(5-bromo-2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

Cat. No.: B5106404
M. Wt: 430.3 g/mol
InChI Key: LZLSCBDKVQNBFS-AWNIVKPZSA-N
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Description

Ethyl [(5E)-5-(5-bromo-2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a complex organic compound with a unique structure that includes a thiazolidine ring, a brominated benzylidene group, and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(5E)-5-(5-bromo-2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate typically involves the condensation of 5-bromo-2,4-dimethoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by esterification with ethyl acetate. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Sodium hydroxide or potassium carbonate

    Temperature: Room temperature to reflux conditions

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(5E)-5-(5-bromo-2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The brominated benzylidene group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the benzylidene group to a benzyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium azide (NaN₃), thiourea, sodium methoxide (NaOMe)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: De-brominated compounds, benzyl derivatives

    Substitution: Azides, thiols, ethers

Scientific Research Applications

Ethyl [(5E)-5-(5-bromo-2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl [(5E)-5-(5-bromo-2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with various molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interacting with receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting cellular processes: Affecting cell division, apoptosis, or other critical cellular functions.

Comparison with Similar Compounds

Ethyl [(5E)-5-(5-bromo-2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate can be compared with other similar compounds, such as:

    Ethyl [(5E)-5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate: Similar structure but with different substituents on the benzylidene group.

    Ethyl [(5E)-5-(5-chloro-2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate: Chlorine instead of bromine, leading to different reactivity and properties.

    Ethyl [(5E)-5-(5-bromo-2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate: Different ester group, affecting solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[(5E)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO6S/c1-4-24-14(19)8-18-15(20)13(25-16(18)21)6-9-5-10(17)12(23-3)7-11(9)22-2/h5-7H,4,8H2,1-3H3/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLSCBDKVQNBFS-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C(=CC2=CC(=C(C=C2OC)OC)Br)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C(=O)/C(=C\C2=CC(=C(C=C2OC)OC)Br)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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